Brilacidin

Descripción

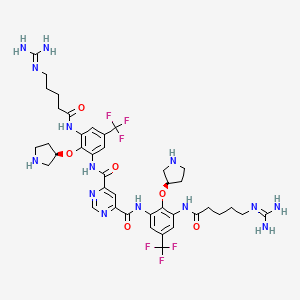

This compound is a synthetic, nonpeptidic, small molecule mimetic of defensin, a type of host defense proteins/peptides (HDPs) or antimicrobial peptides (AMPs), with potential antibacterial and antiviral activities. Upon administration, this compound selectively destabilizes bacterial and viral membrane integrity, which leads to their proteolysis and degradation. HDPs are part of the innate immune response and act as the first line of defense against foreign pathogens. Severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) infection has been shown to suppress defensins.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a DEFENSIN mimetic with anti-infective activity

See also: this compound Tetrahydrochloride (active moiety of).

Propiedades

IUPAC Name |

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDYBCZNGUJZDK-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50F6N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153594 | |

| Record name | Brilacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224095-98-0 | |

| Record name | N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224095-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brilacidin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilacidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brilacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILACIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1679X069H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brilacidin: A Synthetic Defensin-Mimetic at the Forefront of Antimicrobial and Anti-inflammatory Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilacidin (formerly PMX-30063) is a pioneering synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, key components of the innate immune system.[1] This novel defensin-mimetic exhibits a dual mechanism of action, combining potent, rapid-acting antimicrobial properties with robust immunomodulatory and anti-inflammatory effects.[1][2] Developed through computational modeling to optimize its amphiphilic properties, this compound overcomes many limitations of natural peptides, offering enhanced stability, potency, and a lower propensity for resistance development.[3] Having undergone multiple Phase 2 clinical trials for various indications, including acute bacterial skin and skin structure infections (ABSSSI), oral mucositis, and inflammatory bowel disease, this compound stands as a promising candidate in the fight against multi-drug resistant pathogens and debilitating inflammatory conditions.[1][4][5] This technical guide provides a comprehensive overview of this compound's core attributes, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and an illustration of its impact on key signaling pathways.

Core Mechanism of Action: A Two-Pronged Approach

This compound's efficacy stems from its ability to target both microbial invaders and the host's inflammatory response.

Antimicrobial Activity: Rapid Membrane Disruption

As a defensin-mimetic, this compound's primary antimicrobial mechanism involves the direct disruption of microbial cell membranes.[1] Its cationic and amphiphilic structure facilitates a strong interaction with the negatively charged components of bacterial and fungal cell membranes, leading to membrane depolarization, increased permeability, and ultimately, cell lysis and death.[6][7] This rapid, non-specific physical disruption of the membrane is a key factor in its low propensity for inducing microbial resistance.[1]

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct antimicrobial action, this compound exhibits significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[3] This is achieved, in part, through the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP is known to downregulate inflammatory responses.[8] this compound's ability to modulate the host's immune response contributes to its therapeutic potential in inflammatory conditions.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of this compound and key quantitative outcomes from its clinical trials.

In Vitro Antimicrobial Activity of this compound

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | 0.125 - 1.0 | [9] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | 0.125 - 1.0 | [9] |

| Staphylococcus epidermidis | - | - | - | - | [9] |

| Streptococcus pneumoniae | - | - | 1 | - | [10] |

| Streptococcus viridans | - | - | 8 | - | [10] |

| Haemophilus influenzae | - | - | 8 | - | [10] |

| Pseudomonas aeruginosa | - | - | 4 | - | [10] |

| Moraxella catarrhalis | - | - | 256-fold higher than S. aureus | - | [9] |

| Serratia marcescens | - | - | 128-fold higher than S. aureus | - | [9] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |

| Aspergillus fumigatus | Various | >80 | - | [11] |

| Candida albicans | Various | Potentiates caspofungin activity | - | [12] |

| Candida auris | Various | Potentiates caspofungin activity | - | [12] |

| Cryptococcus neoformans | H99 | 2.5 µM | Fungicidal | [13] |

| Coccidioides posadasii | Silv | >64 (100% inhibition) | 4 (50% inhibition) | [14] |

| Various Mucorales species | Various | Additive effect with posaconazole | - | [12] |

Clinical Trial Efficacy Data

Table 3: Phase 2b Trial of this compound for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) (NCT02052388)

| Treatment Arm | Dosing Regimen | N | Clinical Success at 48-72h (ITT Population) | Reference(s) |

| This compound | Single dose 0.6 mg/kg | ~54 | Statistically comparable to daptomycin | [15][16][17] |

| This compound | Single dose 0.8 mg/kg | ~54 | Statistically comparable to daptomycin | [1][15] |

| This compound | 1.2 mg/kg over 3 days | ~54 | Statistically comparable to daptomycin | [1][15] |

| Daptomycin | 7-day regimen | ~54 | Statistically comparable to this compound arms | [15][16][17] |

Table 4: Phase 2 Trial of this compound for Oral Mucositis in Head and Neck Cancer Patients (NCT02324335)

| Outcome Measure | This compound Oral Rinse (45 mg) | Placebo Oral Rinse | Population | p-value | Reference(s) |

| Incidence of Severe Oral Mucositis (WHO Grade ≥3) | 42.9% | 60.0% | Modified Intent-to-Treat (mITT) | - | [5][18] |

| Incidence of Severe Oral Mucositis (WHO Grade ≥3) | 36.8% | 60.0% | Per Protocol (PP) | - | [5][18] |

| Reduction in Severe OM (Aggressive Chemotherapy) | 25.0% | 71.4% | mITT | 0.0480 | [19] |

| Reduction in Severe OM (Aggressive Chemotherapy) | 14.3% | 72.7% | PP | 0.0249 | [19] |

Table 5: Phase 2 Proof-of-Concept Trial of this compound for Ulcerative Proctitis/Proctosigmoiditis

| Treatment Cohort (Daily Enema for 42 days) | N (evaluable) | Clinical Remission Rate | Reference(s) |

| Cohort A (50 mg) | 5 | 60% | [2] |

| Cohort B (100 mg) | 6 | 67% | [2] |

| Cohort C (200 mg) | 4 | 75% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[9][14]

-

Bacterial/Fungal Preparation:

-

Streak the desired microbial strain on an appropriate agar plate and incubate under suitable conditions to obtain isolated colonies.

-

Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate with agitation until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer specified in the literature).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (microbial suspension without this compound) and a negative control (broth medium only).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

Visually inspect the microtiter plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

-

Bacterial Membrane Depolarization Assay using DiOC2(3)

This protocol is based on the use of the fluorescent membrane potential indicator dye, 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).[20][21][22]

-

Bacterial Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the bacterial cells in the same buffer to a desired optical density (e.g., OD600 of 0.2).

-

-

Dye Loading and Treatment:

-

Add DiOC2(3) to the bacterial suspension to a final concentration of approximately 30 µM.

-

Incubate the mixture in the dark at room temperature for 5-10 minutes to allow the dye to equilibrate across the bacterial membranes.

-

Transfer the dye-loaded bacterial suspension to a 96-well plate or a fluorometer cuvette.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader. For DiOC2(3), two emission wavelengths are typically monitored: green fluorescence (around 525 nm) and red fluorescence (around 620 nm), with an excitation wavelength of approximately 488 nm. The ratio of red to green fluorescence is indicative of the membrane potential.

-

Add this compound at the desired concentration to the bacterial suspension.

-

Immediately begin recording the changes in red and green fluorescence over time. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

A positive control for depolarization, such as the protonophore carbonyl cyanide m-chlorophenyl hydrazone (CCCP), should be used.

-

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population.[23][24][25]

-

Inoculum Preparation:

-

Prepare a logarithmic phase culture of the target microorganism as described for the MIC assay.

-

Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

-

Exposure to this compound:

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the prepared inoculum.

-

Include a growth control tube without any antimicrobial agent.

-

Incubate all tubes under appropriate conditions with agitation.

-

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of each aliquot in a suitable sterile diluent (e.g., saline or PBS).

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

-

Cytokine Expression Analysis by ELISA

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from macrophages upon stimulation with lipopolysaccharide (LPS) and treatment with this compound.[26]

-

Cell Culture and Seeding:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium.

-

Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

-

Cell Treatment:

-

Pre-treat the macrophage cultures with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants from each well.

-

Centrifuge the supernatants to remove any detached cells or debris.

-

The clarified supernatants can be used immediately or stored at -80°C for later analysis.

-

-

ELISA Procedure:

-

Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of known standards to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.

-

Analyze the effect of this compound on LPS-induced cytokine production by comparing the cytokine concentrations in the this compound-treated wells to the LPS-only control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: Workflow for a Time-Kill Kinetic Assay of this compound.

Caption: this compound's Anti-inflammatory Signaling Pathway.

Conclusion

This compound represents a significant advancement in the development of novel antimicrobial and anti-inflammatory agents. Its dual mechanism of action, targeting both pathogens and the host's inflammatory response, positions it as a versatile therapeutic candidate for a range of challenging medical conditions. The comprehensive data presented in this technical guide underscore its potential and provide a solid foundation for further research and development. As the threat of antimicrobial resistance continues to grow, innovative approaches like the development of defensin-mimetics such as this compound will be crucial in shaping the future of infectious and inflammatory disease management.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cellceutix’s this compound Demonstrates Promise in Treating Ulcerative Colitis Supported by Endoscopic Assessment, Patient-Reported Outcomes | PM360 [pm360online.com]

- 3. This compound’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 4. This compound — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 5. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of this compound for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]

- 6. Comparative Mechanistic Studies of this compound, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Innovation Pharmaceuticals this compound as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 9. An Independent Evaluation of a Novel Peptide Mimetic, this compound (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Antifungal Activity of this compound, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Cellceutix Announces Positive Top-Line Data From Phase 2b ABSSSI Trial; Single-Dose this compound Comparable To 7-Days Of Daptomycin - BioSpace [biospace.com]

- 17. Cellceutix Announces Positive Top-Line Data from Phase 2b ABSSSI Trial; Single-Dose this compound Comparable to 7-Days of Daptomycin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 18. Innovation Pharmaceuticals Reports Positive Topline Results from Phase 2 Placebo-Controlled Trial of this compound for the Prevention of Oral Mucositis in Head and Neck Cancer Patients — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 19. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show this compound-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 22. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. emerypharma.com [emerypharma.com]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. researchgate.net [researchgate.net]

Brilacidin's broad-spectrum activity against Gram-positive and Gram-negative bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilacidin (PMX-30063) is a novel, non-peptide synthetic small molecule designed to mimic the body's innate host defense peptides (HDPs).[1][2] This defensin-mimetic demonstrates potent, broad-spectrum bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][3][4] Its primary mechanism of action involves the rapid disruption and depolarization of bacterial cell membranes, leading to cell death.[1][3][4] This unique mechanism, which emulates the host's natural immune response, suggests a lower likelihood of developing bacterial resistance.[1] This technical guide provides an in-depth overview of this compound's antibacterial properties, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism and experimental workflows.

Mechanism of Action

This compound's bactericidal effect is primarily driven by its ability to selectively target and disrupt bacterial cell membranes. As an amphiphilic molecule, it interacts with the negatively charged components of bacterial membranes, leading to membrane depolarization and increased permeability.[3][5] This process is rapid and leads to the leakage of intracellular contents and ultimately, cell death.[1]

Transcriptional profiling of Staphylococcus aureus treated with this compound reveals the upregulation of genes associated with cell wall and membrane stress responses.[3] This indicates that in addition to direct membrane disruption, this compound induces a significant stress response within the bacteria. Key two-component systems, including GraSR, VraSR, and NsaSR, which are implicated in virulence and drug resistance, are activated in response to this compound treatment.[3] Furthermore, the upregulation of various chaperones and proteases suggests that cytoplasmic protein misfolding stress may also contribute to its mechanism of action.[3]

Beyond its direct antimicrobial effects, this compound also exhibits immunomodulatory properties by suppressing pro-inflammatory cytokines and chemokines.[6]

Broad-Spectrum Activity: Quantitative Data

This compound has demonstrated potent activity against a wide array of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically relevant bacterial species.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | 0.125 - 1.0 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | 0.125 - 1.0 |

| Staphylococcus epidermidis | - | - | - | - |

| Streptococcus pneumoniae | - | - | 4-fold higher than S. aureus | - |

| Streptococcus viridans | - | - | 32-fold higher than S. aureus | - |

Data compiled from an in vitro susceptibility study.[7]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Neisseria gonorrhoeae | 4 | 8 | 1 - 8 |

| Moraxella spp. | - | 256-fold higher than S. aureus | - |

| Haemophilus influenzae | - | 32-fold higher than S. aureus | - |

| Pseudomonas aeruginosa | - | 16-fold higher than S. aureus | - |

| Serratia marcescens | - | 128-fold higher than S. aureus | - |

Data for Neisseria gonorrhoeae from a study on multidrug-resistant strains.[8] Other data compiled from an in vitro susceptibility study.[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is determined using the broth microdilution method.

Detailed Steps:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population over time.[9][10]

Detailed Steps:

-

Inoculum Preparation: A logarithmic phase bacterial culture is diluted in supplemented broth to a final concentration of approximately 1 x 10⁶ CFU/mL.[8]

-

Drug Addition: this compound is added to the bacterial suspension at a predetermined concentration, typically a multiple of its MIC (e.g., 4x MIC). A growth control (no drug) is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C. At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.

-

Quantification of Viable Bacteria: The collected aliquots are serially diluted, plated onto appropriate agar plates, and incubated for 24 hours to determine the number of colony-forming units (CFU)/mL.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[9]

Anti-Biofilm Activity Assay

This compound has been shown to be effective against bacteria in the stationary phase and can disrupt biofilms. The anti-biofilm activity can be assessed by quantifying the reduction in biofilm biomass.

Detailed Steps:

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24 hours to allow for biofilm formation.

-

Treatment: After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed. Fresh media containing various concentrations of this compound are then added to the wells.

-

Incubation: The plate is incubated for another 24 hours.

-

Quantification: The wells are washed again to remove non-adherent bacteria. The remaining biofilm is stained with crystal violet. After a further washing step, the stain is solubilized, and the absorbance is measured using a plate reader. A reduction in absorbance in the treated wells compared to the untreated control indicates anti-biofilm activity.

Conclusion

This compound represents a promising new class of antibiotics with a potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its rapid, membrane-disrupting mechanism of action and its efficacy against resistant strains and biofilms make it a valuable candidate for further development in the fight against antimicrobial resistance. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 3. Comparative Mechanistic Studies of this compound, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 7. An Independent Evaluation of a Novel Peptide Mimetic, this compound (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel peptide mimetic, this compound, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. nelsonlabs.com [nelsonlabs.com]

An In-Depth Technical Guide to the Immunomodulatory Properties of Brilacidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilacidin, a novel defensin-mimetic, is a synthetic, non-peptidic small molecule designed to mimic the body's innate host defense peptides (HDPs).[1][2] While initially developed for its potent antimicrobial properties, extensive research has unveiled its robust immunomodulatory and anti-inflammatory capabilities. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in a range of inflammatory and infectious diseases.

Introduction

Host defense peptides are a crucial component of the innate immune system, exhibiting a broad spectrum of activities including antimicrobial and immunomodulatory functions. This compound was developed as a small molecule mimetic of these peptides, designed to be more stable and potent than its natural counterparts.[1] Its immunomodulatory effects are characterized by the suppression of pro-inflammatory cytokines and chemokines, positioning it as a promising therapeutic candidate for conditions such as oral mucositis, inflammatory bowel disease (IBD), and the cytokine storm associated with viral infections like COVID-19.[3]

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the modulation of key intracellular signaling pathways. A central mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme predominantly expressed in immune cells like neutrophils, T cells, and macrophages.[1]

By inhibiting PDE4, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and inactivates various downstream targets involved in the inflammatory response. This cascade ultimately results in the reduced production of a wide array of pro-inflammatory mediators.

Furthermore, evidence suggests that this compound influences the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the inhibitory effects of this compound on the release of key pro-inflammatory cytokines and its potency in enzymatic and cell-based assays.

Table 1: Inhibition of Pro-Inflammatory Cytokine Release by this compound in LPS-Stimulated Rat Macrophages (NR8383)

| Cytokine/Chemokine | Method | Outcome |

| TNF-α | ELISA | Reduced levels in a dose-dependent manner. |

| IL-6 | ELISA | Reduced levels in a dose-dependent manner. |

| IL-1β | ELISA | Reduced levels (data not shown for specific values). |

| MCP-1 | ELISA | Reduced levels in a dose-dependent manner. |

| MIP-2α | ELISA | Reduced levels (data not shown for specific values). |

| MMP-9 | ELISA | Reduced levels in a dose-dependent manner. |

Data synthesized from preclinical studies where rat macrophages were pre-treated with this compound for 45 minutes, followed by stimulation with 1µg/ml LPS for 8 hours.[4]

Table 2: IC50 Values of this compound

| Target | Assay Type | IC50 Value |

| PDE4B2 | Biochemical | Similar to cytokine release IC50. |

| PDE3A | Biochemical | Inhibited in a dose-dependent manner. |

| Cytokine Release | Cell-Based | Similar to PDE4 biochemical IC50. |

| SARS-CoV-2 (Calu-3 cells) | Viral Inhibition | 0.565 µM |

IC50 values indicate good cell membrane permeability and a direct correlation between PDE4 inhibition and the anti-inflammatory effect.[3][5]

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are rooted in its ability to interfere with critical inflammatory signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

cAMP-PKA Signaling Pathway

This compound's primary mechanism involves the elevation of intracellular cAMP.

Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory responses.

NF-κB Signaling Pathway

This compound's anti-inflammatory action extends to the inhibition of the NF-κB pathway, a master regulator of inflammatory gene expression.

References

- 1. This compound’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Macrophage Inflammatory Assay [bio-protocol.org]

- 5. This compound Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Brilacidin: From Innate Immunity to a Novel Therapeutic Candidate

An In-depth Technical Guide on the History, Development, and Mechanism of Action of a Promising Host Defense Peptide Mimetic

Executive Summary

Brilacidin, a synthetic, non-peptidic small molecule, represents a significant advancement in the field of antimicrobial and anti-inflammatory drug development. Born from the study of naturally occurring host defense peptides (HDPs), this compound was designed to mimic their beneficial properties while overcoming their inherent limitations. This technical guide provides a comprehensive overview of the history, development, and multifaceted mechanism of action of this compound. It details the key experimental findings and clinical trial outcomes, offering researchers, scientists, and drug development professionals a thorough understanding of this innovative therapeutic candidate. The document summarizes extensive quantitative data in structured tables for comparative analysis and provides detailed methodologies for pivotal experiments. Furthermore, it visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper comprehension of this compound's scientific foundation.

Introduction: The Promise of Host Defense Peptides

Host defense peptides are evolutionarily conserved components of the innate immune system, providing a first line of defense against a broad spectrum of pathogens.[1] These naturally occurring peptides exhibit potent antimicrobial activity by disrupting the integrity of microbial cell membranes.[1][2] Beyond their direct microbicidal effects, HDPs also possess immunomodulatory properties, capable of modulating inflammatory responses.[1][2] However, the therapeutic development of natural HDPs has been hampered by challenges such as susceptibility to proteolytic degradation, potential for toxicity, and high manufacturing costs.[3] This necessitated the development of synthetic mimetics that could replicate the amphipathic nature of HDPs while offering improved pharmacological properties.

The Genesis of this compound: A Defensin Mimetic

This compound (formerly PMX-30063) emerged from a concerted effort to design a small molecule that mimics the structure and function of defensins, a prominent family of HDPs.[4][5] Leveraging advanced computational modeling, researchers at the University of Pennsylvania designed an aryl amide foldamer that captures the essential amphiphilic characteristics of HDPs.[4][6] This de novo design approach resulted in a molecule with a rigid backbone, enhanced stability, and potent biological activity.[6]

The development of this compound has been stewarded by several pharmaceutical companies, including PolyMedix, which initiated its preclinical and early clinical development before filing for bankruptcy.[4] The asset was subsequently acquired and advanced through further clinical trials by Innovation Pharmaceuticals (now First-Class Pharmaceuticals).[4]

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its therapeutic effects through a dual mechanism of action, encompassing direct antimicrobial activity and immunomodulation.[7]

Membrane Disruption: A Rapid and Potent Antimicrobial Effect

Similar to its natural counterparts, this compound's primary antimicrobial action involves the disruption of microbial cell membranes.[4][5] Its cationic nature facilitates interaction with the negatively charged components of bacterial and fungal cell membranes, leading to membrane depolarization, increased permeability, and ultimately, cell death.[5][8] This rapid, non-specific mechanism of action is thought to contribute to a low propensity for the development of microbial resistance.[9]

Immunomodulation: Taming the Inflammatory Cascade

Beyond its direct antimicrobial effects, this compound exhibits potent anti-inflammatory and immunomodulatory properties.[10] It has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[1][10] This is achieved, in part, through the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][6]

Figure 1: this compound's Anti-inflammatory Signaling Pathway.

Preclinical and Clinical Development

This compound has been evaluated in numerous preclinical studies and clinical trials for a range of indications, demonstrating its broad therapeutic potential.

Antimicrobial Activity

In vitro studies have consistently shown this compound's potent activity against a wide array of pathogens, including multidrug-resistant bacteria and fungi.[4][9]

Table 1: In Vitro Antimicrobial and Antiviral Activity of this compound

| Pathogen/Virus | Assay Type | Metric | Value | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | MIC | <10 µg/mL | [10] |

| Neisseria gonorrhoeae (drug-resistant strains) | MIC | MIC50 | 4 µg/mL | [6] |

| Human Coronavirus (HCoV)-229E | Viral Yield Reduction | EC50 | 1.59 ± 0.07 µM | [4] |

| Human Coronavirus (HCoV)-OC43 | Viral Yield Reduction | EC50 | 4.81 ± 0.95 µM | [4] |

| Human Coronavirus (HCoV)-NL63 | Viral Yield Reduction | EC50 | 2.45 ± 0.05 µM | [4] |

| SARS-CoV-2 Pseudovirus (Vero C1008 cells) | Pseudovirus Entry | IC50 | 12.0 ± 1.7 µM | [4] |

| SARS-CoV-2 Pseudovirus (Calu-3 cells) | Pseudovirus Entry | IC50 | 23.0 ± 1.6 µM | [4] |

| SARS-CoV-2 | Antiviral Assay (Calu-3 cells) | IC50 | 0.565 µM | [7] |

Clinical Trials

This compound has progressed through several Phase 2 clinical trials, yielding promising results in various indications.

Table 2: Summary of Key Phase 2 Clinical Trial Results for this compound

| Indication | Clinical Trial Identifier | Primary Outcome | Key Findings | Reference |

| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | NCT02052388 | Clinical success at 48-72 hours | Single dose of this compound was comparable in efficacy to a 7-day regimen of daptomycin. | [5][11] |

| Oral Mucositis (OM) in Head and Neck Cancer Patients | NCT02324335 | Reduced incidence of severe OM (WHO Grade ≥ 3) | This compound significantly reduced the incidence of severe OM compared to placebo. | [2][12][13] |

| COVID-19 (hospitalized patients) | NCT04784897 | Time to sustained recovery | Did not meet primary endpoint, but showed beneficial effects in certain patient subgroups. | [3][7] |

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is often quantified by determining its MIC, the lowest concentration that inhibits the visible growth of a microorganism.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol: The broth microdilution method is commonly employed.[6] Briefly, two-fold serial dilutions of this compound are prepared in a suitable broth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., ~1 × 10^6 CFU/mL).[6] The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6]

Cytotoxicity Assay

Assessing the toxicity of this compound against mammalian cells is crucial for determining its therapeutic index.

Protocol: The Neutral Red Uptake Assay is a common method.[4] Cells are seeded in 96-well plates and, after attachment, are treated with serial dilutions of this compound for a specified period (e.g., 24 hours). The cells are then incubated with a neutral red solution, which is taken up by viable cells. After washing, the incorporated dye is solubilized, and the absorbance is measured to quantify cell viability.[4] The 50% cytotoxic concentration (CC50) is then calculated.

Antiviral Assays

Viral Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles in the presence of the drug.[4] Cells are infected with the virus in the presence of varying concentrations of this compound. After a defined incubation period, the supernatant containing progeny virions is collected, and the viral titer is determined using a plaque assay. The 50% effective concentration (EC50) is calculated.[4]

SARS-CoV-2 Pseudovirus Entry Assay: To study the entry-inhibiting properties of this compound, a non-replicating lentiviral particle expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase) is used.[4] Target cells are incubated with the pseudovirus in the presence of different concentrations of this compound. The level of reporter gene expression is then measured to determine the extent of viral entry inhibition. The 50% inhibitory concentration (IC50) is calculated.[4]

Anti-inflammatory Cytokine Release Assay

Protocol: To evaluate the anti-inflammatory effects of this compound, immune cells (e.g., rat macrophages) are pre-treated with various concentrations of the compound for a short period (e.g., 45 minutes).[10] The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS). After an incubation period (e.g., 8 hours), the cell culture supernatants are collected, and the levels of specific cytokines (e.g., TNF-α, IL-6) are quantified using enzyme-linked immunosorbent assays (ELISAs).[10]

Figure 3: Workflow for Anti-inflammatory Cytokine Release Assay.

Future Directions and Conclusion

This compound stands as a testament to the power of rational drug design inspired by nature's own defense mechanisms. Its journey from a computational model to a clinical-stage therapeutic candidate highlights the potential of HDP mimetics to address the growing challenges of antimicrobial resistance and inflammatory diseases. While further clinical development is necessary to fully realize its therapeutic potential, the extensive preclinical and clinical data accumulated to date underscore this compound's promise as a novel, broad-spectrum agent with a unique dual mechanism of action. The continued investigation of this compound and other HDP mimetics holds the key to unlocking a new generation of therapies for a wide range of challenging medical conditions.

References

- 1. This compound’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 2. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of this compound for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]

- 3. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]

- 4. This compound, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A novel peptide mimetic, this compound, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Antifungal Activity of this compound, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Innovation Pharmaceuticals Reports Positive Topline Results from Phase 2 Placebo-Controlled Trial of this compound for the Prevention of Oral Mucositis in Head and Neck Cancer Patients — Innovation Pharmaceuticals Inc. [ipharminc.com]

a novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, with the bacterium having developed resistance to nearly all previously effective antibiotic therapies.[1][2][3] This has created an urgent need for novel therapeutics with alternative mechanisms of action. Brilacidin, a synthetic peptide mimetic, has emerged as a promising candidate in the fight against this superbug.[1][2][3] This technical guide provides a comprehensive overview of the in vitro efficacy, mechanism of action, and experimental protocols related to this compound's activity against multidrug-resistant N. gonorrhoeae.

Quantitative Data Summary

This compound has demonstrated potent and rapid bactericidal activity against a range of multidrug-resistant N. gonorrhoeae strains. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: In Vitro Activity of this compound and Comparator Antibiotics Against 22 Multidrug-Resistant N. gonorrhoeae Isolates [2][4]

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | 4 | 8 | 1 - 8 |

| Ciprofloxacin | 16 | >64 | |

| Tetracycline | 2 | 8 |

Table 2: Bactericidal Kinetics of this compound Against N. gonorrhoeae WHO-X Strain [2]

| Treatment (at 4x MIC) | Time to Complete Eradication |

| This compound | 2 hours |

| Azithromycin | 6 hours |

Table 3: Intracellular Clearance Activity of this compound Against N. gonorrhoeae FA1090 in ME-180 Endocervical Cells [1][4]

| Treatment (at 4x MIC) | Outcome |

| This compound | Complete eradication within 24 hours |

| Ceftriaxone | Lower level of intracellular reduction compared to this compound |

Table 4: Cytotoxicity and Hemolytic Activity of this compound [1][2]

| Assay | Cell Line/Component | Result |

| Cytotoxicity | ME-180 (human endocervical epithelial cells) | Nearly 100% cell viability at concentrations up to 64 µg/mL |

| Hemolytic Activity | Human Red Blood Cells (RBCs) | HC₉₀ (concentration causing 90% hemolysis) > 128 µg/mL |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-gonococcal activity.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains and Reagents: A panel of 22 multidrug-resistant N. gonorrhoeae strains, including nine WHO reference strains, were utilized.[2][4] Bacterial strains were obtained from the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO).[1]

-

Methodology: The anti-gonococcal activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of this compound and comparator antibiotics were prepared in 96-well microtiter plates containing gonococcal broth. A standardized inoculum of each N. gonorrhoeae strain was added to each well. The plates were then incubated at 37°C in a 5% CO₂ environment. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

-

Bacterial Strain: The ceftriaxone-resistant N. gonorrhoeae WHO-X strain was used for this assay.[2][4]

-

Methodology: A high inoculum of the N. gonorrhoeae WHO-X strain was treated with this compound and azithromycin at a concentration of 4 times their respective MICs.[1] Aliquots were collected at various time points over a 24-hour period (e.g., 0, 2, 4, 6, 8, and 24 hours).[1] The collected samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The rate of killing was determined by plotting the log₁₀ CFU/mL against time.

Cytotoxicity Assay

-

Cell Line: Human endocervical epithelial cells (ME-180) were used to assess the cytotoxicity of this compound.[1]

-

Methodology: ME-180 cells were seeded in 96-well plates and incubated until confluent. The cells were then treated with various concentrations of this compound for 24 hours.[1] Cell viability was assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells. The results were expressed as a percentage of cell viability relative to an untreated control (DMSO).[1]

Hemolytic Activity Assay

-

Blood Component: Single-donor human red blood cells (RBCs) were used.[2]

-

Methodology: A suspension of human RBCs (e.g., 4% v/v in PBS) was incubated with serial dilutions of this compound at 37°C for one hour.[2] Triton X-100 (0.1%) was used as a positive control for complete hemolysis, and PBS served as a negative control.[2] The amount of hemoglobin released was measured spectrophotometrically at a specific wavelength. The results were expressed as the percentage of hemolysis relative to the positive control.

Intracellular Clearance Assay

-

Cell Line and Bacterial Strain: ME-180 cells were infected with N. gonorrhoeae strain FA1090.[4]

-

Methodology: Confluent ME-180 cell monolayers were infected with N. gonorrhoeae FA1090. After allowing for bacterial invasion, extracellular bacteria were killed by the addition of an antibiotic that does not penetrate mammalian cells (e.g., gentamicin). The infected cells were then treated with this compound, ceftriaxone, or azithromycin at 4 times their MICs for 24 hours.[4] Following treatment, the cells were lysed to release the intracellular bacteria, and the number of viable bacteria was determined by plating serial dilutions.

Mechanism of Action Studies

-

Propidium Iodide (PI) Uptake Assay: This assay was used to assess membrane disruption. N. gonorrhoeae FA1090 was treated with this compound. The influx of PI, a fluorescent dye that only enters cells with compromised membranes, was monitored by measuring the increase in fluorescence intensity.[2][4]

-

ATP Leakage Assay: The release of intracellular ATP is another indicator of membrane damage. N. gonorrhoeae was treated with this compound, and the amount of ATP released into the supernatant was quantified using a luminescent ATP detection assay kit.[1][2]

Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for evaluating this compound's anti-gonococcal activity.

Proposed Mechanism of Action of this compound

Caption: this compound's mechanism of action against N. gonorrhoeae.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel peptide mimetic, this compound, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel peptide mimetic, this compound, for combating multidrug-resistant Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel peptide mimetic, this compound, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Determining Brilacidin MIC against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin is an investigational new drug that represents a novel class of antibiotics known as host defense protein (HDP) mimetics.[1] It is a non-peptide, synthetic small molecule designed to mimic the amphipathic properties of natural antimicrobial peptides, such as defensins.[1] this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the rapid disruption and depolarization of the bacterial cell membrane, leading to cell death.[3][4][5][6] This unique mechanism makes the development of bacterial resistance less likely.[7]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method. This standardized procedure is essential for evaluating the in vitro potency of this compound and is a critical step in preclinical research and drug development.

Data Presentation

The following table summarizes the reported MIC values of this compound against various Staphylococcus aureus strains, providing a reference for expected outcomes.

| Staphylococcus aureus Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 1.0 | 0.25 | 0.5 | [7] |

| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 1.0 | 0.25 | 0.5 | [7] |

| S. aureus ATCC 26670 (Control) | N/A | N/A | 0.098 | [7][8] |

| Fluoroquinolone-Resistant MRSA (FQrMRSA) | N/A | N/A | 0.5 | [7] |

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.[9][10]

Materials and Reagents

-

This compound (powder)

-

Staphylococcus aureus strains (including quality control strains like ATCC 29213)[11]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

-

0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA) (this compound diluent)[8][13]

-

Sterile 0.9% Saline

-

Spectrophotometer

-

McFarland 0.5 turbidity standard[9]

-

Plate shaker[7]

Step-by-Step Protocol

1. Preparation of this compound Stock Solution: a. Prepare a 1% (10,000 µg/mL) stock solution of this compound in the recommended diluent (0.01% acetic acid with 0.2% BSA). The use of polypropylene tubes is crucial to prevent the binding of this compound to the plastic surface.[6][8] b. From this stock, prepare a working stock solution of 1280 µg/mL in the same diluent.[7]

2. Preparation of this compound Dilutions in Microtiter Plate: a. In a 96-well polypropylene plate, perform 2-fold serial dilutions of the 1280 µg/mL this compound working stock to create a range of concentrations.[6][7] For testing against S. aureus, a typical starting concentration in the plate is 64 µg/mL.[6][7] b. Add 10 µL of each 10x concentrated this compound dilution to the corresponding wells of the microtiter plate.[7][8] The final volume in each well after adding the bacterial inoculum will be 100 µL. c. Include a positive control well (containing only bacterial inoculum and broth) and a negative control well (containing only broth) for each isolate tested.[9]

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile 0.9% saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][14]

4. Inoculation and Incubation: a. Add 90 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 10 µL of the this compound dilutions.[7][8] b. Place the inoculated plates on a shaker for 15 minutes to ensure proper mixing of this compound with the bacterial inoculum.[7] c. Incubate the plates at 37°C for 16-24 hours in ambient air.[7][9]

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth. Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well. b. The MIC is the lowest concentration of this compound at which there is no visible growth.[7][8]

Visualizations

Experimental Workflow

Caption: Workflow for this compound MIC determination against S. aureus.

Signaling Pathway in Response to this compound

Caption: this compound's mechanism and S. aureus stress response pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Mechanistic Studies of this compound, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Comparative Mechanistic Studies of this compound, Daptomycin, and the Antimicrobial Peptide LL16 [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An Independent Evaluation of a Novel Peptide Mimetic, this compound (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro BRI MIC testing [bio-protocol.org]

- 9. 4.3.1. Broth Microdilution for MIC Determination [bio-protocol.org]

- 10. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Antimicrobial susceptibility studies [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

Application Notes and Protocols for Utilizing Brilacidin in Viral Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the activity of host defense peptides (HDPs).[1][2] Initially developed for its antibacterial properties, this compound has demonstrated broad-spectrum antiviral activity against a range of viruses, including multiple human coronaviruses.[3][4][5] Its primary antiviral mechanisms involve direct disruption of the viral envelope and interference with viral attachment to host cells by targeting heparan sulfate proteoglycans (HSPGs).[3][6][7] This dual-action mechanism makes this compound a compelling candidate for antiviral research and development.[3][7]

The viral plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds. This document provides detailed protocols for employing this compound in such assays, along with a summary of its reported antiviral activity and a visualization of its mechanism of action.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against several viruses using various cell lines. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.

Table 1: Antiviral Activity of this compound against Human Coronaviruses (HCoVs)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| HCoV-NL63 | - | VYR | 2.45 ± 0.05 | - | [3] |

| HCoV-OC43 | - | VYR | 4.81 ± 0.95 | - | [3] |

| HCoV-229E | - | VYR | 1.59 ± 0.07 | - | [3] |

| SARS-CoV-2 | Vero | - | 0.565 | 241 | [3] |

*VYR: Viral Yield Reduction

Table 2: Inhibition of SARS-CoV-2 Pseudovirus Entry by this compound

| Cell Line | IC50 (µM) |

| Vero C1008 | 12.0 ± 1.7 |

| Calu-3 | 23.0 ± 1.6 |

| Huh-7 | - |

| Caco-2 | - |

| 293T-ACE2 | - |

*Data from multiple cell lines tested, with IC50 values ranging from 12.0 ± 1.7 to 23.0 ± 1.6 µM.[3]

Experimental Protocols

Protocol 1: Standard Viral Plaque Reduction Assay

This protocol is a standard method to determine the concentration of an antiviral agent, such as this compound, that is required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Specific virus stock (e.g., HCoV-OC43)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Avicel or other overlay medium

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells (or another appropriate cell line) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells per well for 12-well plates).[8] Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM. The concentration range should bracket the expected EC50 value (e.g., 0, 3.13, 6.25, 12.5, 25, 50, and 100 µM).[3][9]

-

Virus Inoculation: When the cell monolayer is confluent, remove the growth medium. Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well.[3][9]

-

Virus Adsorption: Incubate the plates for 1 hour at the optimal temperature for the specific virus (e.g., 33°C or 37°C) to allow for viral attachment.[3][9]

-

Overlay Application: After the adsorption period, remove the viral inoculum. Gently wash the cells with PBS.

-

Add an overlay medium containing the different concentrations of this compound. A common overlay is 0.6% Avicel in DMEM supplemented with 2% FBS.[3][9]

-

Incubation: Incubate the plates for 4 to 5 days at the appropriate temperature and CO2 levels to allow for plaque formation.[9]

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction (VYR) Assay

This assay measures the effect of the antiviral compound on the amount of new infectious virus particles produced.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Compound Treatment and Infection: Pre-treat the confluent cell monolayer with serial dilutions of this compound for a specified time (e.g., 2 hours).[1]

-

Remove the medium containing this compound and infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[3][9]

-

After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the corresponding concentrations of this compound.[1]

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24 hours).[3]

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants. These supernatants contain the progeny virions.

-

Viral Titer Determination: Determine the viral titer in each supernatant sample by performing a standard plaque assay (as described in Protocol 1) using serial dilutions of the collected supernatants.

-

Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the untreated control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.

Protocol 3: Virucidal Assay

This assay determines if this compound can directly inactivate viral particles.

Materials:

-

Virus stock

-

This compound

-

DMEM or appropriate buffer

-

Microcentrifuge tubes

Procedure:

-

Incubation of Virus with Compound: In microcentrifuge tubes, incubate a known amount of virus with serial dilutions of this compound (e.g., 25, 50, 100, and 200 µM) or a vehicle control (e.g., DMSO) at 37°C for a specified time (e.g., 14 hours).[3][9]

-

Dilution: After incubation, dilute the virus-compound mixture significantly (e.g., 10^6-fold) to a point where the final concentration of this compound is well below its inhibitory concentration, ensuring it will not affect subsequent plaque formation.[3][9]

-

Quantification of Infectious Virus: Determine the remaining infectious viral titer in each diluted sample by performing a standard plaque assay as described in Protocol 1.

-

Data Analysis: Compare the viral titers of the this compound-treated samples to the vehicle-treated control to determine the extent of direct viral inactivation.

Visualization of Experimental Workflow and Mechanism of Action

To aid in the understanding of the experimental setup and this compound's antiviral mechanism, the following diagrams are provided.

Caption: Workflow for a standard viral plaque reduction assay.

Caption: Dual antiviral mechanism of action of this compound.

References

- 1. This compound Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. This compound, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Brilacidin Concentration for Antiviral Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Brilacidin concentration for antiviral studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an antiviral assay?

A1: The optimal concentration of this compound is virus and cell-type dependent. Based on published studies, a good starting point for dose-response experiments is a serial dilution from 100 µM down to 0.1 µM. For many viruses, the half-maximal effective concentration (EC50) falls within the low micromolar range.

Q2: How should I determine the appropriate concentration of this compound for my specific virus and cell line?

A2: To determine the optimal concentration, we recommend conducting two key experiments in parallel: a cytotoxicity assay to determine the concentration at which this compound is toxic to your host cells (CC50), and an antiviral activity assay (e.g., plaque reduction or viral yield reduction assay) to determine the EC50 for your virus of interest. The therapeutic window is then represented by the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Q3: What is the known mechanism of antiviral action for this compound?

A3: this compound exhibits a dual mechanism of action against many enveloped viruses. It has direct virucidal activity, meaning it can disrupt the viral envelope.[1][2] Additionally, it can interfere with the early stages of viral entry by binding to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for many viruses.[1][2]

Q4: Is this compound effective against non-enveloped viruses?

A4: this compound's primary mechanism involves disrupting lipid membranes, making it generally more potent against enveloped viruses.[1][2][3] However, some studies have shown modest inhibitory activity against non-enveloped viruses like Echovirus, suggesting additional antiviral mechanisms may be at play.[1][4]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations.

-

Question: I am observing significant host cell death at this compound concentrations where I expect to see antiviral activity. What could be the cause?

-

Answer:

-

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a cytotoxicity assay (e.g., Neutral Red Uptake or CellTiter-Glo®) on your specific host cell line to determine the 50% cytotoxic concentration (CC50). Avoid using this compound concentrations approaching the CC50 value in your antiviral assays.

-

Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

-

Extended Incubation Times: Prolonged exposure to any compound can increase cytotoxicity. Consider optimizing the incubation time of this compound with your cells.

-

Issue 2: Inconsistent or Lower-Than-Expected Antiviral Activity.

-

Question: My results show variable or weak antiviral activity. How can I improve the consistency and efficacy of this compound in my experiments?

-

Answer:

-

Dosing Strategy: The timing of this compound addition is critical. For many viruses, a combination of pre-treating the virus and/or cells, as well as having the compound present during and after infection, yields the most potent inhibition.[1] Post-infection treatment alone may result in a less robust response.[1]

-

Presence of Serum (FBS): Fetal Bovine Serum (FBS) in cell culture media can sometimes interfere with the activity of certain antiviral compounds.[5] If you observe lower than expected activity, consider performing your viral infection and initial drug treatment steps in serum-free or low-serum media. However, be mindful of the impact of serum starvation on your host cell health and viral replication.

-

Compound Solubility: this compound is generally water-soluble.[6] However, improper storage or handling can affect its solubility and potency. Ensure the compound is fully dissolved before adding it to your cell cultures. Prepare fresh dilutions for each experiment from a concentrated stock solution.

-

Issue 3: Difficulty in Reproducing Published EC50 Values.

-

Question: I am unable to reproduce the EC50 values reported in the literature for a specific virus. What factors could contribute to this discrepancy?

-

Answer:

-

Experimental Conditions: EC50 values are highly dependent on the specific experimental parameters used. Variations in cell line, virus strain, multiplicity of infection (MOI), incubation time, and the specific assay performed can all lead to different EC50 values.[7]

-

Assay Type: Different antiviral assays measure different endpoints. For example, a plaque reduction assay measures the inhibition of infectious virus production, while a qPCR-based assay measures the reduction in viral RNA. These different endpoints can yield different EC50 values.